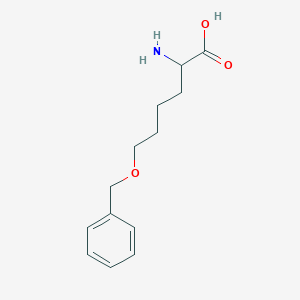

2-Amino-6-(benzyloxy)hexanoic acid

Description

Contextualization within Non-Canonical Amino Acid Chemistry and Peptide Science

2-Amino-6-(benzyloxy)hexanoic acid is classified as a non-canonical amino acid (ncAA), also known as a non-proteinogenic amino acid. researchgate.netlookchem.com Unlike the 20 standard proteinogenic amino acids, ncAAs are not naturally encoded in the genetic code of most organisms. Their significance in peptide science lies in their ability to introduce novel chemical functionalities, structural constraints, and unique properties into peptides and proteins. The incorporation of ncAAs is a powerful strategy for developing modified peptides with enhanced stability, altered conformation, or specific biological activities. researchgate.netmdpi.com

In the field of chemical biology, this compound, often referred to by its protected form name Nε-benzyloxycarbonyl-l-lysine (Z-K), has been utilized in genetic code expansion research. nih.gov This advanced technique allows for the site-specific incorporation of ncAAs into proteins in living cells. A 2008 study demonstrated that an engineered aminoacyl-tRNA synthetase/tRNA pair could successfully incorporate Nε-benzyloxycarbonyl-l-lysine into proteins in both E. coli and mammalian cells, showcasing its role as a tool for creating proteins with precisely placed, unique functional groups. nih.gov

Historical Development of its Role as a Key Synthetic Intermediate in Academic Research

The utility of this compound extends to its role as a pivotal synthetic intermediate in academic research for the preparation of other specialized amino acids. Its benzyloxycarbonyl group serves as a protecting group for the side-chain amine of lysine (B10760008), which can be selectively removed during a synthetic sequence.

A notable application, reported in a 2001 study, is its use as the starting material for the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid (AAHA). researchgate.netlookchem.com AAHA is another valuable non-proteinogenic amino acid containing a highly nucleophilic aminooxy group. lookchem.com This functional group allows for chemoselective ligation reactions, such as the formation of stable oxime bonds with carbonyl compounds. These oxime tethering reactions are employed in fine-tuning peptide-protein interactions and creating complex biomolecular conjugates. researchgate.net The synthesis of AAHA from a protected lysine derivative like this compound underscores the latter's foundational role in providing access to more complex and functionally diverse chemical tools for biochemical studies.

Application as a Synthetic Intermediate

| Starting Material | Synthesized Product | Research Significance of Product | Reference |

| (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid | (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) | Used for oxime tethering reactions to study and modulate peptide-protein interactions. | researchgate.netlookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

2-amino-6-phenylmethoxyhexanoic acid |

InChI |

InChI=1S/C13H19NO3/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16) |

InChI Key |

RPGCAWCHHYWJIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCC(C(=O)O)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Amino 6 Benzyloxy Hexanoic Acid and Its Analogues

Established Stereoselective Synthesis Pathways and Chemical Transformations

The controlled synthesis of 2-Amino-6-(benzyloxy)hexanoic acid in a stereochemically pure form is crucial for its application in biologically active compounds. The (S)-enantiomer is often the desired stereoisomer, mirroring the stereochemistry of natural L-amino acids.

A common strategy for the synthesis of (S)-2-Amino-6-(benzyloxy)hexanoic acid involves starting from a readily available chiral precursor, such as (S)-2-amino-6-hydroxyhexanoic acid or a suitably protected lysine (B10760008) derivative. For instance, a synthetic route can commence with (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid. researchgate.net This starting material already possesses the desired stereochemistry at the α-carbon.

A key transformation in the synthesis of analogues involves the modification of the side chain. For example, the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid, an analogue of this compound, begins with the N-Cbz protected lysine derivative. researchgate.netlookchem.com The synthesis proceeds through the formation of a methyl ester, followed by transformations at the ε-amino group to introduce the aminooxy functionality.

Regio- and Stereocontrol in Related Protecting Group Chemistry and Deprotection Strategies

The selective protection and deprotection of the α-amino, ε-amino (or hydroxyl), and carboxylic acid functionalities are paramount in the synthesis of this compound and its analogues. The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively (orthogonally).

Common protecting groups for the α-amino group include the benzyloxycarbonyl (Cbz or Z) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. The ε-amino group or the corresponding hydroxyl group in a precursor can be protected with groups like tert-butyloxycarbonyl (Boc). The carboxylic acid is often protected as a methyl or benzyl (B1604629) ester.

The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is a mild method that often does not affect other protecting groups like Boc. lookchem.com The Fmoc group, on the other hand, is base-labile and is commonly removed using piperidine (B6355638) in solid-phase peptide synthesis (SPPS). beilstein-journals.orgnbinno.com The Boc group is acid-labile and is cleaved with acids like trifluoroacetic acid (TFA). nbinno.com

The regioselective benzylation of a hydroxyl group at the 6-position of a hexanoic acid derivative is a critical step in the synthesis of this compound. This can be achieved using benzyl bromide in the presence of a base. The use of phase-transfer catalysts, such as 15-crown-5, has been shown to facilitate regioselective benzylation in carbohydrate chemistry, a strategy that could potentially be adapted for this synthesis. nih.gov

Table 1: Common Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Protected Group | Deprotection Conditions |

| Benzyloxycarbonyl | Cbz, Z | Amino | H₂, Pd/C |

| tert-Butoxycarbonyl | Boc | Amino, Hydroxyl | Trifluoroacetic Acid (TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amino | Piperidine |

| Benzyl | Bn | Carboxyl, Hydroxyl | H₂, Pd/C or strong acid |

Enzymatic and Chemoenzymatic Approaches to Chiral Purity Control

Enzymatic and chemoenzymatic methods offer powerful tools for achieving high chiral purity in the synthesis of amino acids. These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze stereoselective transformations.

One common enzymatic strategy is the kinetic resolution of a racemic mixture of an amino acid derivative. For example, lipases can be used for the enantioselective hydrolysis of racemic esters of amino acids. This results in the separation of one enantiomer as the acid while the other remains as the ester. While not specifically detailed for this compound, this is a widely applied principle in amino acid chemistry.

A chemoenzymatic approach for the synthesis of poly-L-lysine has been reported, which involves the esterification of L-lysine followed by papain-catalyzed polymerization. acs.orgnih.gov This demonstrates the potential of using enzymes for the regioselective formation of peptide bonds without the need for side-chain protection, a concept that could be extended to the synthesis of peptides containing this compound.

Furthermore, engineered aspartate aminotransferases have been used for the asymmetric synthesis of L-homophenylalanine from a keto-acid precursor, showcasing the power of biocatalysis in creating chiral centers with high enantiomeric excess. Such enzymatic transamination could be a potential route for the stereoselective synthesis of this compound from the corresponding α-keto acid.

Innovative Synthetic Route Development for Structural Diversification

The development of innovative synthetic routes is crucial for creating a diverse range of analogues of this compound with potentially novel biological activities. One such innovative approach is the late-stage functionalization of peptides. A biomimetic method for the selective oxidation of a dimethyl lysine residue to an aldehyde (allysine) has been developed, which could potentially be adapted to modify the side chain of a this compound-containing peptide.

Another avenue for structural diversification is through the synthesis of non-natural amino acids with unique side chains. For instance, the synthesis of 2-amino-3,3,4-trimethyl-pentanoic acid has been achieved and its incorporation into a neuropeptide has been demonstrated. ingentaconnect.com The strategies employed in such syntheses, which may involve Michael additions and Curtius rearrangements, could be applied to generate novel analogues of this compound.

The synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid from a Cbz-protected lysine derivative is a prime example of structural diversification. researchgate.netlookchem.com The introduction of the aminooxy group provides a handle for chemoselective ligation reactions, such as the formation of oximes with carbonyl-containing molecules.

Integration of Protecting Group Chemistry in Complex Molecule Synthesis

The principles of protecting group chemistry are fundamental to the incorporation of this compound into larger, more complex molecules, particularly peptides. In solid-phase peptide synthesis (SPPS), an orthogonally protected derivative of this compound, such as Nα-Fmoc-2-amino-6-(benzyloxy)hexanoic acid, would be a key building block. beilstein-journals.orgnbinno.com

The Fmoc group on the α-amino function allows for its selective removal at each coupling step without affecting the acid-labile side-chain protecting groups or the linker to the solid support. beilstein-journals.org The benzyloxy group on the side chain would be stable to the basic conditions used for Fmoc deprotection and could be removed at the final cleavage step from the resin, typically using a strong acid cocktail containing scavengers.

The synthesis of complex ubiquitin chains has been achieved through a chemoenzymatic approach that relies on orthogonal protecting groups on lysine residues. nih.gov This highlights the sophisticated interplay of protecting group strategies and enzymatic reactions in constructing complex biomolecules, a paradigm that is directly applicable to the use of this compound in the synthesis of modified peptides and proteins.

Strategic Derivatization and Analogue Design of 2 Amino 6 Benzyloxy Hexanoic Acid for Research Applications

Synthesis of Modified 2-Amino-6-(benzyloxy)hexanoic Acid Derivatives

The synthesis of this compound and its derivatives is a key area of research, enabling its use in more complex molecular architectures. Non-proteinogenic amino acids (NPAAs) like this one are of significant interest as they are frequently found in biologically important peptides and can be used to create novel structures. nih.govnih.gov The synthesis of NPAAs can be challenging, often requiring multi-step procedures to achieve the desired stereochemistry and protect reactive functional groups. nih.gov

A common strategy for creating derivatives of this compound involves the modification of its core structure to make it suitable for solid-phase peptide synthesis (SPPS). This typically involves the protection of the α-amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group. altabioscience.compeptide.com The Fmoc group is stable under various reaction conditions but can be readily removed with a mild base like piperidine (B6355638), allowing for the stepwise addition of amino acids to a growing peptide chain. altabioscience.compeptide.com

Further modifications can be made to other parts of the molecule. The carboxylic acid end can be esterified, and the phenyl ring of the benzyl (B1604629) group can be substituted to alter the electronic properties or to introduce additional functionalities. For instance, a synthetic route starting from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid has been reported to produce derivatives like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, showcasing the chemical tractability of the hexanoic acid scaffold for creating diverse analogues. researchgate.netresearchgate.netlookchem.com These synthetic methods provide access to a range of building blocks that can be used to probe biological processes. nih.gov

| Derivative Type | Modification | Precursor Example | Purpose |

| SPPS-Ready Monomer | N-α-Fmoc protection | This compound | Incorporation into peptide sequences. altabioscience.com |

| C-Terminal Ester | Methyl or tert-butyl esterification | H-Lys(Z)-OtBu HCl | Increased solubility and modified reactivity. sigmaaldrich.com |

| Side-Chain Analogue | Replacement of benzyloxy with aminooxy | (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid | Introduction of new reactive handles for ligation. researchgate.netresearchgate.net |

| Phenyl Ring Substitution | Halogenation or other substitutions on the benzyl group | Varies | Tuning of electronic properties or creating sites for further reaction. |

Incorporation into Peptidic and Peptidomimetic Scaffolds

The incorporation of this compound into peptide chains is a powerful strategy for creating novel peptidomimetics with enhanced properties. The use of non-proteinogenic amino acids in peptide synthesis can lead to improved stability, potency, and bioavailability of the resulting peptides. acs.org By replacing naturally occurring amino acids like lysine (B10760008) with this analogue, researchers can introduce unique structural features that influence the peptide's conformation and interaction with biological targets. nih.govnih.gov

In the context of solid-phase peptide synthesis (SPPS), an Fmoc-protected version of this compound can be coupled to a growing peptide chain attached to a solid support. altabioscience.comnih.gov The benzyloxy group on the side chain is generally stable to the basic conditions used for Fmoc deprotection. peptide.com This orthogonality is a critical principle in SPPS, ensuring that side-chain protecting groups remain intact while the N-terminal protection is removed for the next coupling step. peptide.comiris-biotech.de

| Peptide/Peptidomimetic | Sequence/Structure | Incorporated Residue | Research Application |

| Antimicrobial Peptide Analogue | HPA3NT3-A2D | d-Lysine (as a stability analogue) | Increased serum stability and resistance to proteolysis. nih.govnih.gov |

| Plasmin Inhibitor | H-d-Ala-Phe-Lys-EACA-NH₂ | 6-Aminohexanoic Acid (EACA) | Inhibition of plasmin activity. nih.gov |

| Cyclic Opioid Peptidomimetic | Tyr-c[D-Lys-Phe-Phe-Asp]NH₂ | D-Lysine | High affinity for mu-opioid receptors. mdpi.com |

| General Peptidomimetic | Peptides with L-lysine and aliphatic valine/leucine derivatives | Lysine and other modified amino acids | Development of cationic antimicrobial agents. researchgate.net |

Rational Design of Bio-Orthogonal Probes and Linkers

The unique chemical structure of this compound makes it an attractive scaffold for the design of bio-orthogonal probes and linkers. Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. biosyn.comnih.gov This allows for the specific labeling and study of biomolecules in their natural environment. nih.gov

A common strategy in bio-orthogonal chemistry is to introduce a chemical reporter, such as an azide (B81097) or an alkyne, into a biomolecule. nih.govyoutube.com The this compound scaffold can be modified to include such a reporter. For example, the phenyl ring of the benzyloxy group can be functionalized with an azide or a terminal alkyne, making it a reactive handle for "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). biosyn.combiorxiv.org

Once incorporated into a peptide or other biomolecule, this modified amino acid can serve as a site-specific anchor for attaching probes, such as fluorescent dyes, biotin (B1667282) tags, or even larger proteins. nih.gov The six-carbon chain of the hexanoic acid provides a flexible linker arm, which can be advantageous in minimizing steric hindrance and allowing the attached probe to interact freely with its environment. The ability to genetically encode non-canonical amino acids bearing bio-orthogonal handles has further expanded the possibilities for creating dual-labeled proteins for advanced in-vivo studies. biorxiv.org

| Probe/Linker Type | Bio-orthogonal Handle | Modification Site | Intended Application |

| Clickable Amino Acid | Azide or Alkyne | Phenyl ring of the benzyloxy group | Site-specific protein labeling via CuAAC or SPAAC. biosyn.combiorxiv.org |

| Aminooxy Derivative | Aminooxy group | C6-position of the hexanoic acid chain | Oxime ligation for tethering to other molecules. researchgate.netresearchgate.net |

| Dual-Labeled Protein Probe | Tetrazine and Azide | Site-specifically incorporated non-canonical amino acids | Intracellular protein-protein crosslinking and stapling. biorxiv.org |

| Metabolic Labeling Precursor | General bio-orthogonal reporter | Incorporated into various biomolecules | Tagging and tracking of glycans, lipids, and nucleic acids. nih.gov |

Applications of 2 Amino 6 Benzyloxy Hexanoic Acid As a Versatile Building Block in Contemporary Chemical Biology

Fundamental Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is a cornerstone of chemical biology, enabling the routine synthesis of peptides for a vast array of research and therapeutic purposes. altabioscience.comcem.com The success of SPPS relies on the use of amino acid building blocks with appropriate protecting groups to ensure the sequential and controlled formation of peptide bonds. altabioscience.com 2-Amino-6-(benzyloxy)hexanoic acid, in its protected forms, serves as a crucial non-canonical amino acid in SPPS, offering unique possibilities for peptide modification and engineering.

A common strategy in modern SPPS is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group, which is stable under a variety of reaction conditions but can be readily removed with a mild base, typically piperidine (B6355638). altabioscience.comnih.gov The side chains of amino acids, however, require more robust protecting groups that remain intact throughout the synthesis and are only removed during the final cleavage of the peptide from the solid support. This concept of using protecting groups that can be removed under different conditions is known as an orthogonal protection strategy. sigmaaldrich.com

The use of orthogonally protected amino acids like Fmoc-2-amino-6-(benzyloxycarbonylamino)hexanoic acid allows for the selective deprotection of the side chain while the peptide is still attached to the resin. This enables the site-specific attachment of various moieties, such as fluorescent labels, crosslinkers, or other bioactive molecules, providing a powerful tool for creating functionalized peptides. merckmillipore.com

Table 1: Protecting Groups in Solid-Phase Peptide Synthesis

| Protecting Group | Abbreviation | Typically Protects | Removal Conditions | Orthogonal to Benzyloxycarbonyl (Cbz) |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Mild base (e.g., Piperidine) | Yes |

| tert-Butoxycarbonyl | Boc | α-Amino or side-chain Amino group | Moderate to strong acid (e.g., TFA) | No |

| Benzyloxycarbonyl | Cbz, Z | Side-chain Amino group | Catalytic Hydrogenation or strong acid (e.g., HBr/AcOH) | - |

| tert-Butyl | tBu | Side-chain Carboxyl or Hydroxyl groups | Strong acid (e.g., TFA) | Yes |

Contributions to Genetic Code Expansion (GCE) and Protein Engineering Research

Genetic code expansion (GCE) has revolutionized protein engineering by enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with novel chemical functionalities into proteins. nih.gov This powerful technique relies on the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that recognize a unique codon (often a stop codon like UAG) and charge the tRNA with the desired ncAA. nih.gov this compound and its derivatives are prime candidates for GCE due to their structural similarity to natural amino acids like lysine (B10760008), yet possessing a unique, synthetically versatile side chain.

Research has demonstrated the successful genetic incorporation of Nɛ-(benzyloxycarbonyl)lysine (ZLys), a very close analog of this compound, into proteins in both E. coli and mammalian cells. nih.govresearchgate.netresearchgate.net This was achieved by engineering the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS). nih.govresearchgate.net The engineered PylRS mutant, PylRS(Y306A/Y384F), was found to efficiently ligate ZLys and several of its substituted derivatives to its cognate tRNA, which then delivers the ncAA to the ribosome for incorporation into a growing polypeptide chain in response to the amber stop codon (UAG). nih.govresearchgate.net

The crystal structure of the engineered PylRS in complex with various ZLys derivatives has provided a detailed understanding of the molecular basis for its substrate specificity, revealing how the active site accommodates these bulky, non-natural amino acids. nih.govresearchgate.net This work paves the way for the routine and efficient production of proteins containing this compound or similar derivatives at specific sites.

The ability to incorporate this ncAA into proteins opens up a plethora of possibilities for protein engineering. The benzyloxycarbonyl group can serve as a "caged" handle for further chemical modification. For example, after protein expression and purification, the Cbz group can be removed under specific conditions to reveal a reactive primary amine on the lysine side chain. This amine can then be selectively modified with a wide range of chemical probes, including fluorophores, cross-linkers, or drug molecules, without affecting other lysine residues in the protein. This strategy has been employed to study post-translational modifications and to create proteins with novel therapeutic or diagnostic properties. mdpi.com

Table 2: Engineered Pyrrolysyl-tRNA Synthetase for ncAA Incorporation

| Aminoacyl-tRNA Synthetase (aaRS) | Origin | Key Mutations | Non-Canonical Amino Acid (ncAA) Substrate |

|---|---|---|---|

| PylRS | Methanosarcina mazei | Y306A, Y384F | Nɛ-(benzyloxycarbonyl)lysine (ZLys) and derivatives |

Utilization in the Construction of Advanced Biomolecular Conjugates and Supramolecular Assemblies

The unique chemical properties of this compound make it an excellent component for the construction of advanced biomolecular conjugates and the design of self-assembling supramolecular structures. nih.govnih.govscilit.com The ability to selectively deprotect its side chain provides a versatile handle for conjugating peptides to other molecules or for driving the formation of ordered nanoscale assemblies.

Biomolecular conjugates, which are hybrid molecules created by linking different biomolecules or a biomolecule with a synthetic molecule, have a wide range of applications in medicine and biotechnology. nih.govmdpi.com Peptides containing this compound can be synthesized and then, following the selective removal of the Cbz group, can be conjugated to other molecules of interest. For example, a peptide could be linked to a small molecule drug to improve its targeting and delivery, or to a diagnostic agent for imaging purposes. The flexibility of the hexanoic acid linker can also be advantageous in ensuring that the conjugated molecule retains its biological activity.

In the realm of supramolecular chemistry, peptides are known to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govscilit.comnih.gov The design of the peptide sequence, including the incorporation of non-canonical amino acids, plays a crucial role in directing the self-assembly process. nih.gov The benzyloxy group in this compound can participate in aromatic stacking interactions, which can be a driving force for self-assembly. Furthermore, the ability to deprotect the side chain allows for the creation of dynamic supramolecular systems that can respond to external stimuli. For instance, a peptide could be designed to self-assemble into a particular nanostructure, and then the removal of the Cbz group could trigger a change in the morphology or properties of the assembly. This could be exploited for applications in drug delivery, tissue engineering, and biosensing. nih.govmdpi.com While specific examples of this compound in complex supramolecular assemblies are still emerging, its structural features strongly suggest its potential as a powerful tool in this exciting area of research.

Mechanistic Investigations of 2 Amino 6 Benzyloxy Hexanoic Acid in Defined Biological Systems Non Human and in Vitro

Elucidation of Molecular Interactions with Enzymes and Receptors (mechanistic studies)

At present, detailed mechanistic studies elucidating the specific molecular interactions of 2-Amino-6-(benzyloxy)hexanoic acid with enzymes and receptors are not extensively available in published literature. The compound, a derivative of lysine (B10760008), possesses a distinct structural feature in its benzyloxy group at the 6-position, which is anticipated to influence its binding profile compared to its parent amino acid.

Theoretical and computational approaches, such as molecular docking, are considered valuable tools for predicting potential interactions. These in silico methods can model the binding of this compound to the active sites of various enzymes and receptors. The benzyloxy group, with its aromatic ring and ether linkage, introduces both steric bulk and potential for pi-stacking and hydrophobic interactions, which could dictate its affinity and selectivity for specific biological targets. For instance, in the context of enzyme inhibition, these interactions could play a crucial role in the compound's ability to block substrate access or induce conformational changes in the enzyme.

Future experimental research, including enzyme kinetics assays and receptor binding studies, is necessary to validate these theoretical predictions and to fully characterize the molecular interactions of this compound.

Influence on Cellular Processes and Metabolic Pathways in Model Systems (in vitro models)

The influence of this compound on cellular processes and metabolic pathways in in vitro models is an emerging area of study. As a synthetic amino acid, it has the potential to be recognized and utilized by cellular machinery involved in amino acid transport and metabolism, or alternatively, to act as an antagonist to these processes.

In vitro studies using various cell lines could investigate the compound's effects on cell viability, proliferation, and differentiation. Furthermore, its impact on specific metabolic pathways could be assessed. For example, its structural similarity to lysine suggests that it might interfere with lysine-dependent metabolic pathways. Techniques such as metabolic flux analysis and proteomics could be employed to identify changes in cellular metabolism and protein expression profiles in response to treatment with this compound.

Currently, there is a lack of specific published data detailing the effects of this compound on cellular processes and metabolic pathways in in vitro models.

Theoretical and Experimental Approaches to Biological Activity Profiling in Model Organisms (non-human)

The biological activity profiling of this compound in non-human model organisms is yet to be extensively documented. Such studies are crucial for understanding the compound's systemic effects and potential therapeutic or toxicological properties.

Theoretical approaches, including quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the biological activities of this compound based on its chemical structure. These models utilize data from structurally related compounds to forecast properties such as target affinity and potential off-target effects.

Advanced Spectroscopic and Computational Approaches for the Characterization and Prediction of 2 Amino 6 Benzyloxy Hexanoic Acid

Methodological Advances in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for determining the molecular structure of organic compounds. For 2-Amino-6-(benzyloxy)hexanoic acid, these techniques provide detailed information about its atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons along the hexanoic acid chain, and the alpha-proton adjacent to the amino group. The chemical shifts (δ) and coupling constants (J) would provide critical information for assigning these protons. For instance, the aromatic protons would typically appear in the 7.2-7.4 ppm range, while the benzylic CH₂ protons would be expected around 4.5-5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include the carbonyl carbon of the carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the hexanoic acid backbone. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups.

While specific experimental NMR data for this compound is not widely available in public literature, predicted data can be generated using computational software. Furthermore, analysis of related compounds, such as 6-aminohexanoic acid, provides a basis for interpreting the expected spectral features. bmrb.io

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet | 5H |

| Benzylic (CH₂) | 4.55 | Singlet | 2H |

| Alpha-CH | 3.70 | Triplet | 1H |

| Epsilon-CH₂ | 3.50 | Triplet | 2H |

| Beta, Gamma, Delta-CH₂ | 1.40 - 1.90 | Multiplet | 6H |

Note: This table represents predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. nih.gov

The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern would likely involve the loss of the benzyl group, water, and carbon monoxide from the carboxylic acid group. nih.gov The fragmentation of amino acids is a well-studied process, and these characteristic losses help in identifying the different functional groups within the molecule. nih.govmiamioh.eduwhitman.edu

Interactive Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Mass-to-charge ratio) | Proposed Loss |

| [M+H]⁺ | 252.15 | Parent Ion |

| [M+H - H₂O]⁺ | 234.14 | Loss of water |

| [M+H - COOH]⁺ | 206.16 | Loss of carboxylic acid group |

| [M+H - C₇H₇]⁺ | 160.11 | Loss of benzyl group |

| [M+H - C₇H₇O]⁺ | 144.12 | Loss of benzyloxy group |

Note: The m/z values are calculated based on the chemical formula and may vary slightly in experimental data.

Application of X-ray Crystallography and Circular Dichroism for Stereochemical Assignment and Conformation

Beyond the basic structure, the three-dimensional arrangement of atoms (stereochemistry and conformation) is crucial for the function of chiral molecules like this compound.

X-ray Crystallography

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light. For this compound, which is a derivative of the chiral amino acid lysine (B10760008), CD spectroscopy would be sensitive to the stereochemistry at the alpha-carbon. The CD spectrum would show characteristic positive or negative bands, particularly in the far-UV region (190-240 nm), which are indicative of the secondary structure of the peptide backbone if it were part of a larger chain. mtoz-biolabs.com The interaction of the chromophoric benzyl group with the chiral center could also give rise to distinct CD signals. researchgate.netnih.gov Studies on lysine and its derivatives have established the utility of CD in confirming chirality and observing conformational changes. researchgate.netacs.org

Computational Chemistry: Molecular Modeling, Docking Simulations, and Quantum Chemical Calculations for Structure-Activity Relationship (SAR) Prediction

Computational chemistry offers a suite of tools to predict and rationalize the properties and activities of molecules, providing insights that complement experimental data.

Molecular Modeling and Docking Simulations

Molecular modeling allows for the construction and visualization of the three-dimensional structure of this compound. Using this model, docking simulations can be performed to predict how the molecule might bind to a biological target, such as an enzyme's active site. nih.gov These simulations calculate the preferred binding orientation and estimate the binding affinity, which are crucial for predicting its potential biological activity. For instance, as a lysine analogue, it could be docked into the active site of lysine-dependent enzymes to explore potential inhibitory effects. nih.govplos.orgacs.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of the molecule. longdom.org These calculations can be used to:

Optimize the molecular geometry: To find the most stable conformation of the molecule.

Calculate spectroscopic properties: To predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data.

Determine electronic properties: Such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity. researchgate.netcuni.cz

Predict reaction mechanisms: To understand how the molecule might interact and react with other chemical species. arxiv.org

Structure-Activity Relationship (SAR) Prediction

By combining experimental data with computational models, it is possible to develop Structure-Activity Relationships (SAR). nih.govplos.org For a series of related compounds, SAR studies help to identify which structural features are important for a particular biological activity. For this compound, SAR studies could involve synthesizing and testing analogues with different substituents on the benzyl group or modifications to the hexanoic acid chain to understand how these changes affect its activity. nih.govresearchgate.net This predictive capability is a cornerstone of modern drug discovery and materials science.

Emerging Research Directions and Future Prospects for 2 Amino 6 Benzyloxy Hexanoic Acid

Development of Novel Bioconjugation Chemistries and Biofunctional Materials

The unique structure of 2-Amino-6-(benzyloxy)hexanoic acid and its derivatives makes them valuable reagents in the development of novel bioconjugation strategies and the creation of biofunctional materials. The hexanoic acid backbone provides a flexible spacer, while the amino and carboxylic acid groups allow for its incorporation into peptide chains. The benzyloxy group on the side chain can be further modified, expanding its chemical utility.

A key application of derivatives of this compound is in the synthesis of other non-proteinogenic amino acids with specialized functionalities. For instance, (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid serves as a precursor for the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid (AAHA). researchgate.net The aminooxy group of AAHA exhibits greater nucleophilicity than a primary amino group, enabling chemoselective ligation with carbonyl compounds to form stable oxime bonds. lookchem.com This chemistry is particularly useful for tethering peptides to other molecules, such as proteins, oligonucleotides, and haptens. researchgate.netlookchem.com

The process of synthesizing AAHA from its benzyloxy-protected precursor highlights the utility of the benzyloxy group as a protecting group that can be selectively removed to unmask a reactive functional group. This strategic protection and deprotection is fundamental in multistep syntheses of complex biomolecules.

Furthermore, the incorporation of amino acids like this compound and its derivatives into peptides can be used to create biofunctional materials with tailored properties. The flexible 6-carbon chain of the hexanoic acid backbone can act as a hydrophobic linker, influencing the self-assembly and conformational properties of peptides. nih.gov This is particularly relevant in the design of supramolecular structures such as hydrogels and nanofibers, where the precise arrangement of molecules dictates the material's function. nih.gov By strategically placing such modified amino acids within a peptide sequence, researchers can control the material's proteolytic stability and its interactions with biological systems. nih.govnih.gov

Table 1: Key Reactions and Applications in Bioconjugation

| Derivative/Precursor | Reaction Type | Application | Reference |

| (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid | Synthesis of AAHA | Precursor for creating aminooxy-functionalized peptides for oxime ligation. | researchgate.net |

| (S)-(+)-2-amino-6-(aminooxy)hexanoic acid (AAHA) | Oxime ligation | Chemoselective conjugation of peptides to carbonyl-containing molecules. | researchgate.netlookchem.com |

| 6-aminohexanoic acid (backbone) | Peptide modification | Introduction of flexible, hydrophobic linkers to influence peptide conformation and material properties. | nih.gov |

Integration into High-Throughput Screening Platforms for Lead Discovery (non-therapeutic contexts)

The chemical diversity of screening libraries is a critical factor in the discovery of novel ligands and functional molecules. The inclusion of non-canonical amino acids, such as this compound, into peptide and peptidomimetic libraries significantly expands the chemical space that can be explored in high-throughput screening (HTS) campaigns. nih.gov These non-natural building blocks introduce novel side-chain functionalities and backbone conformations, which can lead to the identification of hits with improved properties compared to those derived from libraries of only proteinogenic amino acids. nih.gov

While direct examples of large-scale screening libraries containing this compound are not yet widely published, the principles underlying the use of similar non-canonical amino acids are well-established. The synthesis of peptide libraries often involves solid-phase peptide synthesis, a methodology that is compatible with a wide range of amino acid derivatives, including those with protecting groups like the benzyloxy group. researchgate.net

The integration of such compounds into HTS platforms can be envisioned in several non-therapeutic contexts:

Development of Affinity Reagents: Libraries of peptides containing this compound could be screened to identify high-affinity binders for specific proteins or other biomolecules. These affinity reagents are valuable tools in diagnostics, bio-imaging, and purification.

Discovery of Catalytic Peptides: The unique chemical functionalities introduced by non-canonical amino acids can contribute to the formation of novel catalytic sites. Screening peptide libraries for specific catalytic activities could lead to the discovery of novel enzyme mimics or "artificial enzymes."

Material Science Applications: HTS can be employed to screen libraries of peptides and peptidomimetics for their ability to self-assemble into desired nanostructures or to promote specific chemical transformations, such as biomineralization. nih.gov

The ability to generate and screen ultra-large chemical libraries, with diversities of up to 10⁸ members, has been demonstrated. nih.gov These platforms rely on sophisticated techniques like in-solution affinity selection coupled with mass spectrometry for hit identification. nih.gov The incorporation of building blocks like this compound into these workflows is a promising avenue for future discovery efforts.

Table 2: Potential Applications in High-Throughput Screening

| Application Area | Rationale for Including this compound | Desired Outcome |

| Affinity Reagent Discovery | Introduction of novel side chain for unique binding interactions. | High-affinity and high-specificity binders for diagnostics and research. |

| Catalytic Peptide Development | Contribution of unique chemical properties to active sites. | Novel peptide-based catalysts for chemical synthesis. |

| Functional Material Screening | Influence on self-assembly and material properties. | Peptides that form specific nanostructures or promote desired chemical processes. |

Advancements in Synthetic Biology and Bioengineering Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. The incorporation of non-canonical amino acids into proteins and peptides is a key strategy in this field, enabling the creation of biomolecules with novel functions. nih.gov this compound, as a modifiable building block, has the potential to be a valuable tool in this endeavor.

One of the major goals of synthetic biology is the expansion of the genetic code to enable the site-specific incorporation of non-canonical amino acids into proteins in vivo. While this has been achieved for a variety of such amino acids, the specific machinery for this compound has not yet been reported. However, the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs for structurally similar amino acids suggests that this is a feasible future direction.

In the context of bioengineering, peptides and proteins containing this compound or its derivatives could be designed with enhanced stability, novel catalytic activities, or the ability to form new biomaterials. The benzyloxy group, or a functional group introduced in its place, could serve as a handle for site-specific modification of proteins after their expression, a process known as bioorthogonal chemistry.

The principles of deep learning and artificial intelligence are increasingly being applied in synthetic biology to predict the properties of engineered proteins and to guide their design. nih.gov As more data on the effects of incorporating non-canonical amino acids like this compound becomes available, these computational tools could be used to predict how its inclusion at specific sites in a protein would affect its folding, stability, and function.

Future research in this area may focus on:

Engineering orthogonal translation systems for the site-specific incorporation of this compound into proteins.

Using this amino acid to create novel protein-drug conjugates or to introduce fluorescent probes for imaging applications.

Designing self-assembling peptides containing this amino acid for applications in tissue engineering and regenerative medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.